molecular formula C13H12FN3OS B7142669 N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide

N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B7142669
M. Wt: 277.32 g/mol
InChI Key: ANOCHKHATOQIPV-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a cyclopropylamino group, and a fluorophenyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents and elevated temperatures to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce derivatives with altered hydrogen content.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide include other thiazole derivatives and compounds with cyclopropylamino or fluorophenyl groups. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential biological activities. This makes it a compound of interest for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c14-9-2-1-3-10(16-8-4-5-8)12(9)17-13(18)11-6-15-7-19-11/h1-3,6-8,16H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCHKHATOQIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C(=CC=C2)F)NC(=O)C3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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